molecular formula C19H21NO3 B5047370 4-Ethoxy-N-isochroman-1-ylmethyl-benzamide

4-Ethoxy-N-isochroman-1-ylmethyl-benzamide

Cat. No.: B5047370
M. Wt: 311.4 g/mol
InChI Key: HFEAEKJOGSSYDQ-UHFFFAOYSA-N
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Description

4-Ethoxy-N-isochroman-1-ylmethyl-benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, an isochroman-1-ylmethyl moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-N-isochroman-1-ylmethyl-benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isochroman-1-ylmethyl Intermediate: This step involves the reaction of isochroman with a suitable alkylating agent to form the isochroman-1-ylmethyl intermediate.

    Introduction of the Ethoxy Group: The intermediate is then reacted with an ethylating agent under basic conditions to introduce the ethoxy group.

    Formation of Benzamide Core: Finally, the ethoxy-substituted intermediate is reacted with benzoyl chloride in the presence of a base to form the benzamide core, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-N-isochroman-1-ylmethyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ethoxy-substituted aldehydes or carboxylic acids.

    Reduction: Formation of ethoxy-substituted amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-N-isochroman-1-ylmethyl-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-isochroman-1-ylmethyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

    N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide: Similar structure with different substituents.

    Indole Derivatives: Share similar aromatic core structures and exhibit diverse biological activities.

Uniqueness: 4-Ethoxy-N-isochroman-1-ylmethyl-benzamide is unique due to the presence of the ethoxy group and the isochroman-1-ylmethyl moiety, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-22-16-9-7-15(8-10-16)19(21)20-13-18-17-6-4-3-5-14(17)11-12-23-18/h3-10,18H,2,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEAEKJOGSSYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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